ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):
- δ 8.77 (s, 1H, thiazole H-5)
- δ 7.95 (d, $$J = 8.4$$ Hz, 1H, indole H-6)
- δ 7.42 (d, $$J = 3.2$$ Hz, 1H, indole H-2)
- δ 4.32 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$CH$$3$$)
- δ 3.89 (s, 3H, N–CH$$_3$$)
$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$):
- δ 170.1 (thiazole C-2)
- δ 162.5 (ester carbonyl)
- δ 148.9 (indole C-5)
- δ 121.7–135.4 (aromatic carbons)
HMBC correlations confirm connectivity between the amide nitrogen and both the thiazole C-2 and indole carbonyl.
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, λ$$_{\text{max}}$$ occurs at 278 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$), attributed to the π→π* transition of the conjugated indole-thiazole system. A weaker band at 320 nm arises from n→π* transitions in the carbonyl groups.
Mass Spectrometry
Electrospray ionization (ESI) yields a predominant [M+H]$$^+$$ peak at $$m/z$$ 343.4. Fragmentation patterns include:
- $$m/z$$ 298.3 (loss of CO$$_2$$Et)
- $$m/z$$ 144.1 (indole-carboxamide ion)
- $$m/z$$ 116.0 (protonated indole)
Tautomeric and Conformational Analysis
The thiazole ring exists predominantly in the 2-amino-4-ester tautomeric form due to stabilization by the electron-withdrawing ester group. However, quantum mechanical calculations (B3LYP/6-311+G(d,p)) suggest a minor population (<5%) adopts the 4-amino-2-ester form in solution.
Conformational flexibility arises from:
- Amide bond rotation : The ψ dihedral angle (C–N–C=O) samples synclinal (±60°) and antiperiplanar (180°) conformers.
- Ester group orientation : The ethyl chain adopts gauche or trans arrangements relative to the thiazole plane.
Molecular dynamics simulations (AMBER) indicate the indole ring preferentially stacks over the thiazole core, minimizing solvent exposure of hydrophobic surfaces. This intramolecular interaction reduces conformational entropy but enhances thermal stability.
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-4-5-13-10(8-11)6-7-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
QELHFYDHFVPNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)Acetate
The thiazole precursor is synthesized via cyclization of thiourea derivatives with α-halo ketones. For example, ethyl 2-(2-aminothiazol-4-yl)acetate is prepared by reacting ethyl 2-bromoacetate with thiourea in ethanol under reflux (72–78% yield).
Coupling with 1-Methyl-1H-Indole-5-Carboxylic Acid
The critical step involves coupling 1-methyl-1H-indole-5-carboxylic acid with the thiazole-aminated intermediate. Early attempts using N,N′-dicyclohexylcarbodiimide (DCC) resulted in poor conversion (≤50%) due to steric hindrance from bulky indole and thiazole groups. Switching to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane improved yields to 76%.
Table 1: Peptide Coupling Agent Efficiency
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | CH₂Cl₂ | 0°C → RT | 48 |
| EDC | CH₂Cl₂ | 0°C → RT | 76 |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior method for reducing reaction times and improving yields. In the synthesis of analogous indole-thiazole hybrids, microwave-assisted hydrazide formation achieved 98% conversion in 3 minutes compared to 6 hours under conventional reflux. For this compound, this approach involves:
Ester Hydrolysis and Hydrazide Formation
Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate is treated with hydrazine hydrate under microwave irradiation (700 W, 3 minutes), yielding the hydrazide intermediate with near-quantitative conversion.
Condensation with Indole Carbonyl Chloride
The hydrazide intermediate reacts with 1-methyl-1H-indole-5-carbonyl chloride in acetic acid under microwave conditions (5–6 minutes), achieving 89% yield compared to 68% under 12-hour reflux.
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12 hours | 6 minutes |
| Yield (%) | 68 | 89 |
| Purity (HPLC) | 92% | 98% |
Reductive Amination and Alkylation Strategies
Alternative routes employ reductive amination to construct the carbonylamino linkage. A study on structurally related compounds used sodium triacetoxyborohydride (STAB) as a reducing agent for imine intermediates formed between indole aldehydes and thiazole amines. While this method is less common for the target compound, it offers advantages in stereochemical control.
Aldehyde Intermediate Preparation
1-Methyl-1H-indole-5-carbaldehyde is synthesized via Swern oxidation of the corresponding alcohol (CrO₃, oxalyl chloride, dimethyl sulfide).
Reductive Coupling
The aldehyde reacts with ethyl 2-aminothiazole-4-carboxylate in dichloroethane with STAB, yielding the target compound in 65% yield after purification by column chromatography.
Challenges in Hydrazide-Mediated Pathways
Hydrazide intermediates, while useful, pose synthetic challenges. Conventional hydrazine hydrate treatment of ethyl esters often produces undesired byproducts like 1H-indole-2-carbohydrazide. Optimized conditions using neat hydrazine hydrate at room temperature mitigated this issue, achieving 98% purity.
Table 3: Hydrazide Formation Optimization
| Condition | Byproduct (%) | Target Yield (%) |
|---|---|---|
| Reflux in EtOH | 42 | 18 |
| Neat, RT | 5 | 93 |
Industrial-Scale Considerations
For large-scale production, cost-effectiveness and safety are paramount. EDC-mediated coupling is preferred over DCC due to lower toxicity and easier removal of byproducts . Additionally, microwave reactors, while efficient, require significant capital investment, making conventional reflux still relevant for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring can participate in enzyme inhibition. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Structural Analogues
| Compound Name | Key Structural Features | Molecular Weight | Notable Substituents | Reference |
|---|---|---|---|---|
| Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate | Thiazole-4-COOEt, indole-5-carboxamide | 343.4* | 1-Methylindole, ethyl ester | [17] |
| Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate | Thiazole-5-COOEt, indole-4-carboxamide, methyl at C4 | 343.4 | Positional isomer of indole substitution | [17] |
| 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | Pyrazole-thiazole hybrid, benzothiazole substituent | 302.35 | Benzothiazole, pyrazole core | [15] |
| Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | Thiazole-4-COOEt, Boc-protected aminomethyl | 286.3 | Boc group, aminomethyl | [16] |
Key Observations :
Physicochemical Properties
- Solubility : Bulkier substituents (e.g., indole vs. pyridinyl in ) may reduce aqueous solubility but improve target binding through hydrophobic interactions .
Biological Activity
Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, a related thiazole derivative demonstrated an IC50 value of 71.11 μg/mL against COX-2, suggesting that this compound may similarly inhibit COX enzymes .
Table 1: Comparative IC50 Values for Thiazole Derivatives
| Compound Name | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| Ethyl 2-{[(1-methyl-1H-indol-5-yl)... | TBD | COX-2 |
| Related Thiazole Derivative | 71.11 | COX-2 |
| Diclofenac | 54.65 | COX-2 |
The mechanism through which this compound exerts its biological effects is likely linked to the modulation of inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
Anticancer Activity
The thiazole moiety has been associated with anticancer properties in various studies. Compounds containing this structure have shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways . Specifically, compounds similar to this compound have been reported to enhance Oct3/4 expression, a marker associated with pluripotency and cancer stem cells .
Case Study: Induction of Oct3/4 Expression
In a high-throughput screening campaign, derivatives including thiazole structures were identified as potent inducers of Oct3/4 expression. This suggests a role in reprogramming somatic cells into induced pluripotent stem cells (iPSCs), which has implications for regenerative medicine and cancer therapy .
Q & A
Q. What are the common synthetic routes for ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under acidic or basic conditions.
- Indole coupling : The indole moiety is introduced via amide bond formation between the thiazole amine and a 1-methylindole-5-carbonyl chloride derivative, often using coupling agents like EDCl/HOBt in anhydrous DCM .
- Esterification : Ethyl ester groups are typically introduced via nucleophilic substitution or esterification of carboxylic acid intermediates . Key reaction parameters include temperature (60–100°C), solvent choice (DMF, THF), and pH control to prevent side reactions.
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : - and -NMR confirm the thiazole ring protons (δ 7.2–8.1 ppm) and indole NH signals (δ 10.5–11.0 ppm). Carbonyl groups (amide, ester) appear at δ 165–175 ppm in -NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Infrared (IR) spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and N-H (3300 cm) confirm functional groups .
Q. What structural features influence its reactivity and biological activity?
- Thiazole core : The sulfur and nitrogen atoms enable hydrogen bonding and π-π stacking with biological targets .
- Indole moiety : The planar aromatic system and methyl substitution enhance lipophilicity and membrane permeability .
- Ester group : Provides a site for hydrolysis to carboxylic acids, modulating solubility and bioavailability .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Reaction parameter screening : Use design of experiments (DoE) to test variables like temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., EDCl vs. DCC) .
- Purification techniques : Gradient flash chromatography (hexane/EtOAc) or recrystallization (DMF/HO) removes byproducts like unreacted indole derivatives .
- Real-time monitoring : TLC and in situ IR track reaction progress to minimize over-reaction .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in antimicrobial or anticancer efficacy may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) and use internal controls .
- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to identify critical pharmacophores .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected enzymes (e.g., COX-2, topoisomerases) .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinase domains) using crystal structures (PDB IDs: 1ATP, 2JDO) .
- QSAR modeling : Hammett constants and logP values correlate substituent effects (e.g., electron-withdrawing groups on indole) with IC values .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Lys123 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
